6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a 3-nitrobenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclopropanecarboxamido group, thiadiazol group, and pyran ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the nitro group in the 3-nitrobenzoate moiety could be reduced to an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the nitro group could make the compound more reactive .Scientific Research Applications
Applications in Antimicrobial and Antifungal Research
Synthesis and Bioactivity :Compounds related to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate have been synthesized and studied for their antimicrobial and antifungal properties. For instance, thiadiazolium derivatives were created and tested against several microbes, highlighting their potential in developing new antimicrobial agents (Akbari et al., 2014). Similarly, 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles with pyrazole moieties were synthesized and showed significant activity against bacterial and fungal strains, indicating their potential in antimicrobial drug development (Reddy et al., 2010).
Synthesis Techniques and Chemical Properties :The research also delves into the synthesis techniques and chemical properties of these compounds. Studies discuss the creation of nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, proposing improved synthesis procedures and exploring their chemical structures (Shlenev et al., 2017). The synthesis and characterization of similar compounds, focusing on their crystal structure and antifungal activity, have also been reported, further contributing to our understanding of these chemical entities (Zhai et al., 2016).
Applications in Cancer Research and Nitric Oxide Synthase Inhibition
Antitumor Agents :Research indicates the potential of related compounds in cancer treatment. For instance, benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, demonstrating notable inhibitory effects on tumor growth (Yoshida et al., 2005).
Nitric Oxide Synthase Inhibition :Moreover, new families of pyrazoline and thiadiazoline heterocycles have been developed to inhibit nitric oxide synthase, a key enzyme in various physiological processes. The synthesis of these derivatives and their inhibitory activities against different isoforms of nitric oxide synthase showcase their potential therapeutic applications (Arias et al., 2018).
Applications in Antioxidant and Anticancer Research
Antioxidant and Anticancer Properties :Compounds from this chemical family have also been studied for their antioxidant properties and anticancer activity. Triazolo-thiadiazoles, for instance, have been investigated for their in vitro antioxidant property and demonstrated cytotoxic effects on hepatocellular carcinoma cell lines, indicating their potential in cancer treatment and prevention (Sunil et al., 2010).
Future Directions
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O7S2/c24-14-7-13(9-31-19-22-21-18(32-19)20-16(25)10-4-5-10)29-8-15(14)30-17(26)11-2-1-3-12(6-11)23(27)28/h1-3,6-8,10H,4-5,9H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHOHTWCLMPTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.